3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Overview
Description
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with an iodine atom at the 3-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves the iodination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The carboxylic acid group can be introduced through various functional group transformations, such as oxidation of an aldehyde or hydrolysis of an ester.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process would be optimized for yield and purity, often involving steps like purification through recrystallization or chromatography. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used under appropriate conditions to replace the iodine atom.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents might include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-pyrrolo[3,2-c]pyridine: A closely related compound with a different arrangement of nitrogen atoms in the ring system.
Pyrrolo[3,4-c]pyridine: A compound with a similar core structure but different electronic properties.
Uniqueness
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and development.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUBGZVJRUPPKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227304 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-30-9 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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